molecular formula C7H7NO3 B1524376 3-Cyclopropyl-5-isoxazolecarboxylic acid CAS No. 870704-25-9

3-Cyclopropyl-5-isoxazolecarboxylic acid

Cat. No.: B1524376
CAS No.: 870704-25-9
M. Wt: 153.14 g/mol
InChI Key: IMFLJHJZORXYNB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-isoxazolecarboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) . This indicates the presence of a cyclopropyl group attached to the 3rd position of an isoxazole ring, and a carboxylic acid group attached to the 5th position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthetic route to 5-substituted 3-isoxazolols has been developed, demonstrating the utility of 3-Cyclopropyl-5-isoxazolecarboxylic acid derivatives in generating structurally diverse isoxazoles without byproduct formation. This method leverages N, O-DiBoc protected beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, showcasing a versatile approach to isoxazoles which are crucial in medicinal chemistry and materials science (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Biological and Pharmacological Activities

  • The compound's derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential for therapeutic applications. Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been tested against human carbonic anhydrase isoenzymes, demonstrating excellent inhibitory effects and suggesting potential in designing new inhibitors for therapeutic use (Boztaş et al., 2015).

Material Science and Sensing Technologies

  • In materials science, a benzothiazole-based aggregation-induced emission luminogen (AIEgen) incorporating a carboxylic acid moiety demonstrated significant potential in pH sensing, indicating the versatility of this compound derivatives in developing sensitive detectors for biological and environmental monitoring (Li et al., 2018).

Synthetic Methodologies

  • The compound and its analogs have been used in the development of new synthetic methodologies, such as the Lewis acid-mediated (3 + 2) cycloadditions with heterocumulenes, leading to the efficient synthesis of five-membered heterocycles. This highlights its role in advancing synthetic organic chemistry and the creation of novel heterocyclic structures (Goldberg et al., 2012).

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-isoxazolecarboxylic acid is not specified in the retrieved data. Isoxazole derivatives have been studied for their potential therapeutic benefits in various diseases, but the exact mechanisms are often complex and depend on the specific derivative .

Safety and Hazards

The safety data sheet (SDS) for 3-Cyclopropyl-5-isoxazolecarboxylic acid can be found online . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used .

Future Directions

While specific future directions for 3-Cyclopropyl-5-isoxazolecarboxylic acid are not available, isoxazole derivatives are being explored for their potential in various therapeutic areas, including as potential chemotherapeutics active against drug-resistant Mycobacterium tuberculosis .

Properties

IUPAC Name

3-cyclopropyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFLJHJZORXYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-25-9
Record name 3-cyclopropyl-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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